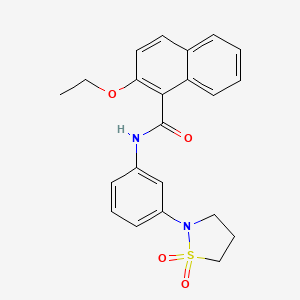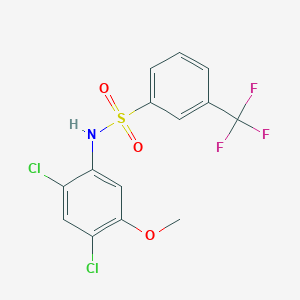
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a dichloro-methoxyphenyl moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is employed as a tool to study enzyme inhibition and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its chemical properties contribute to the development of high-performance materials with enhanced durability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl sulfonamide structure. One common approach is the reaction of 2,4-dichloro-5-methoxyaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines.
Substitution: Various amine derivatives.
Wirkmechanismus
The mechanism by which N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-dichlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2,4-dichloro-5-hydroxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2,4-dichloro-5-methoxyphenyl)-benzenesulfonamide
Uniqueness: N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its methoxy group, which imparts unique chemical and biological properties compared to its analogs. This methoxy group enhances the compound's solubility and reactivity, making it more versatile in various applications.
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-23-13-7-12(10(15)6-11(13)16)20-24(21,22)9-4-2-3-8(5-9)14(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIUPWELWJHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
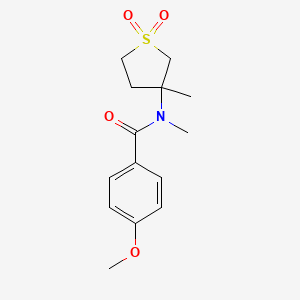
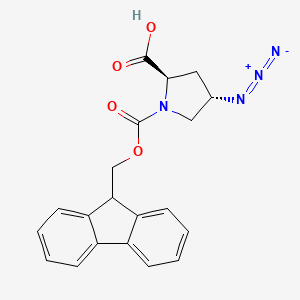
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)
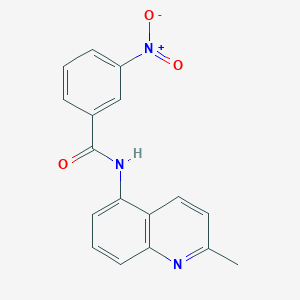
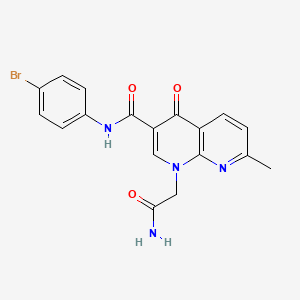
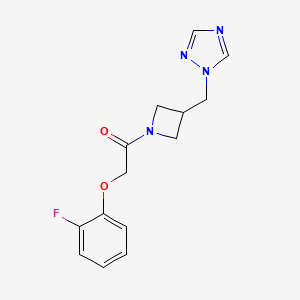
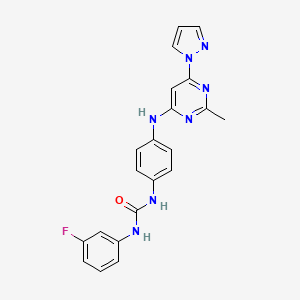
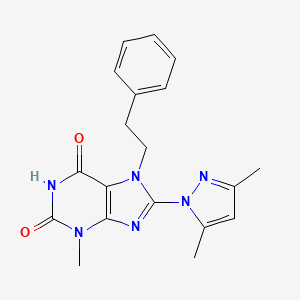
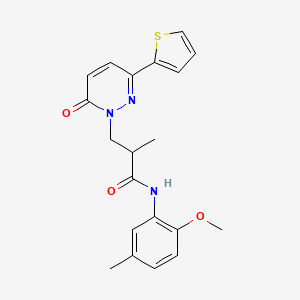
![N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2931190.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2931191.png)
